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molecular formula C8H12O4 B8769224 2-Methyl-5-methyleneadipic acid CAS No. 5363-70-2

2-Methyl-5-methyleneadipic acid

Cat. No. B8769224
M. Wt: 172.18 g/mol
InChI Key: BMQHCCUIUKBSNF-UHFFFAOYSA-N
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Patent
US08932793B2

Procedure details

To a mechanically stirred solution of 2 moles of hydroxyquinone dissolved in 3 moles of methacrylic acid at 120° C. and atmospheric pressure was added dropwise (30 min) 1 mole of methylacrylic acid anhydride and the mixture was maintained at 120° C. with stirring for additional 4 hrs (NMR analysis). Throughout the course of the reaction 8% oxygen was admitted to the system. At the end of the reaction, the methacrylic acid was recovered by distillation under reduced pressure (110° C. and 200 mmHg), and the unreacted excess hydroquinone was precipitated out by the addition of toluene (1 liter) to the reaction mixture. A low level (1-2%) of the monomer 2-methyl-5-methylenehexanedioic acid was formed. This monomer was separated from the mixture by a washing step with distilled water. After phase separation, the desired 4-hydroxyphenyl methacrylate was obtained at 97% yield by the distillation of toluene under reduced pressure. {mp. (Uncorrected) 120° C.; Anal. Calcd. For C10H10O3: C, 67.41: H, 5.66; O, 26.94. Found: C, 67.37; H, 5.62}.
[Compound]
Name
hydroxyquinone
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:7][C:8](=[CH2:17])[C:9]([O:11]C(=O)C(C)=C)=[O:10].O=O>>[CH3:3][CH:2]([CH2:4][CH2:17][C:8](=[CH2:7])[C:9]([OH:11])=[O:10])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
hydroxyquinone
Quantity
2 mol
Type
reactant
Smiles
Name
Quantity
3 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CC(C(=O)OC(C(=C)C)=O)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for additional 4 hrs (NMR analysis)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
DISTILLATION
Type
DISTILLATION
Details
the methacrylic acid was recovered by distillation under reduced pressure (110° C. and 200 mmHg)
CUSTOM
Type
CUSTOM
Details
the unreacted excess hydroquinone was precipitated out by the addition of toluene (1 liter) to the reaction mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
CC(C(=O)O)CCC(C(=O)O)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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